molecular formula C17H20N2O4S B5813878 N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B5813878
M. Wt: 348.4 g/mol
InChI Key: UIJVBEJGNKLITB-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both sulfonamide and phenoxyacetamide groups in its structure suggests potential biological activity.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-11-8-12(2)17(13(3)9-11)23-10-16(20)19-14-4-6-15(7-5-14)24(18,21)22/h4-9H,10H2,1-3H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJVBEJGNKLITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent.

    Formation of the Phenoxyacetamide Group: The phenoxyacetamide moiety can be synthesized by reacting 2,4,6-trimethylphenol with chloroacetyl chloride, followed by amination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamide derivatives.

    Medicine: Potential use as an antimicrobial agent due to its sulfonamide group.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-sulfamoylphenyl)acetamide: Lacks the phenoxy group, potentially altering its biological activity.

    2-(2,4,6-trimethylphenoxy)acetamide: Lacks the sulfonamide group, which may reduce its antimicrobial properties.

Uniqueness

N-(4-sulfamoylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of both sulfonamide and phenoxyacetamide groups, which may confer distinct biological activities and applications compared to its analogs.

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